molecular formula C18H19N3O3S3 B2727741 (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone CAS No. 2034460-40-5

(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

Cat. No. B2727741
CAS RN: 2034460-40-5
M. Wt: 421.55
InChI Key: GHONGZSYQMLURC-UHFFFAOYSA-N
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Description

(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H19N3O3S3 and its molecular weight is 421.55. The purity is usually 95%.
BenchChem offers high-quality (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analogues and Functional Group Applications

Chemical Structure and Exchange Rules Research on isomorphous structures, such as methyl- and chloro-substituted heterocyclic analogues, demonstrates the application of chlorine-methyl exchange rules. Such studies can lead to a better understanding of the structural properties and reactivities of complex molecules, potentially including "(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone" (V. Rajni Swamy et al., 2013).

Antibacterial Screening Compounds incorporating thiophene and pyrazole have been screened for antibacterial activities, highlighting their potential use in developing new antimicrobial agents. For instance, novel thiazolyl pyrazole and benzoxazole derivatives have shown promise in this area, suggesting similar applications for the compound (V. P. Landage et al., 2019).

Synthesis of Derivatives Research focused on the synthesis of new derivatives incorporating thiophene and pyrazole units indicates the versatility and potential chemical reactivity of such compounds. These studies can lead to the development of novel materials with specific chemical and physical properties (Y. Mabkhot et al., 2010).

DFT Calculations and Structural Analysis Density Functional Theory (DFT) calculations and structural analysis of thiophene and pyrazole derivatives provide insights into the electronic structure, stability, and reactivity of these compounds. Such theoretical studies are crucial for predicting the behavior of complex molecules in various chemical environments (Ezzat Khan et al., 2015).

properties

IUPAC Name

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c1-20-14(12-13(19-20)15-4-2-9-25-15)18(22)21-7-6-17(16-5-3-10-26-16)27(23,24)11-8-21/h2-5,9-10,12,17H,6-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHONGZSYQMLURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

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